Tenax GC
Description
Properties
Molecular Formula |
C20H18O |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2-methoxy-5-methyl-1,3-diphenylbenzene |
InChI |
InChI=1S/C20H18O/c1-15-13-18(16-9-5-3-6-10-16)20(21-2)19(14-15)17-11-7-4-8-12-17/h3-14H,1-2H3 |
InChI Key |
TWADJGWUKGOPFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C2=CC=CC=C2)OC)C3=CC=CC=C3 |
Pictograms |
Irritant |
Synonyms |
tenax Tenax GC |
Origin of Product |
United States |
Scientific Research Applications
Key Applications
-
Environmental Monitoring
- Air Quality Assessment : Tenax GC is commonly used in the monitoring of air quality, particularly for detecting VOCs in ambient air. Studies have shown its effectiveness in collecting and analyzing target hydrocarbons and chlorinated VOCs from various environments, including urban and industrial areas .
- Indoor Air Quality : Research utilizing this compound has demonstrated its capability to sample organophosphate esters from indoor air environments, providing insights into indoor pollution levels .
-
Industrial Emissions Testing
- Regulatory Compliance : this compound is employed in standard methods by agencies such as the U.S. Environmental Protection Agency (EPA) for assessing emissions from industrial processes. Its use in sampling allows for accurate quantification of VOCs, ensuring compliance with environmental regulations .
-
Chemical Analysis
- Thermal Desorption Gas Chromatography : The compound is frequently used as an adsorbent in thermal desorption gas chromatography for analyzing complex mixtures of organic compounds. Its ability to concentrate analytes enhances detection limits and improves analytical sensitivity .
- Sample Preparation Techniques : this compound plays a crucial role in sample preparation methods, where it is utilized alongside other sorbents to optimize the extraction and analysis of organic compounds from environmental samples .
Case Study 1: Indoor Air Quality Monitoring
A study conducted on indoor environments utilized this compound to collect air samples containing organophosphate esters. The optimized thermal extraction method resulted in high linearity coefficients (>0.99) and low detection limits (0.1–0.5 ng/m³). The findings highlighted the potential health risks associated with VOC exposure indoors .
Case Study 2: Industrial Emissions Analysis
In an investigation into industrial emissions, this compound was used to sample VOCs emitted during manufacturing processes. The results indicated significant concentrations of hazardous compounds, prompting further regulatory scrutiny and the implementation of improved emission controls .
Comparative Data Table
| Application Area | Methodology | Key Findings |
|---|---|---|
| Air Quality Assessment | Sampling with this compound | Effective for capturing C6-C10 hydrocarbons |
| Indoor Air Monitoring | Thermal desorption gas chromatography | High sensitivity; low detection limits |
| Industrial Emissions | EPA standard methods | Accurate quantification; regulatory compliance |
Comparison with Similar Compounds
Comparison with Similar Sorbent Materials
Tenax GC vs. Tenax TA
While "this compound" and "Tenax TA" are often used interchangeably, Tenax TA represents an optimized version with improved purity and reduced background artifacts. Both share the same polymer backbone but differ in manufacturing processes. Tenax TA is preferred in modern applications due to its consistency in VOC recovery and compatibility with high-sensitivity GC-MS systems .
Performance Relative to Other Sorbents
Table 1: Key Sorbents Compared to this compound/TA
Key Research Findings
Recovery Efficiency
- Tenax TA outperforms XAD-4 in recovering short-chain alcohols and aldehydes when paired with thermal desorption, avoiding solvent dilution . For example, ketones like 2-heptanone showed 20–30% higher recovery with Tenax TA compared to XAD-4 .
- In breath analysis, Tenax TA demonstrated superior reproducibility (RSD < 10%) and higher compound abundance compared to graphitized carbon tubes (Biomonitoring), which struggled with lighter volatiles .
Breakthrough and Capacity
- Tenax TA exhibits breakthrough issues for lighter terpenes (e.g., α-pinene, β-pinene) at high concentrations, with breakthrough rates exceeding 60% in atmospheric sampling . Carbopack B/Carbosieve SIII mixtures mitigate this by enhancing retention of C₅–C₁₀ terpenes .
Methodology-Dependent Performance
- Thermal Desorption (TD) vs. Solvent Extraction: Tenax TA paired with TD avoids solvent interference, improving detection limits for semi-volatiles (e.g., PAHs) by 10²–10⁴× compared to solvent-extracted activated carbon . However, solvent methods (e.g., XAD-4 + liquid extraction) enable broader compound coverage, including non-volatile polar species .
- Polar Compound Limitations : Tenax TA struggles with high-polarity compounds like glycerol and propylene glycol due to their high enthalpies of vaporization, leading to poor recovery in e-cigarette aerosol studies .
Q & A
Q. What are the critical physicochemical properties of Tenax GC that make it suitable for VOC analysis in environmental and biological samples?
this compound is a porous polymer of 2,6-diphenyl-p-phenylene oxide, characterized by high thermal stability (up to 400°C) and efficient adsorption/desorption properties for medium-to-high molecular weight VOCs. Its low affinity for water vapor minimizes interference in humid environments, making it ideal for headspace analysis. Studies demonstrate its superiority over Carbotrap and Chromosorb in retaining compounds like styrene and naphthalene while avoiding excessive background contamination .
Q. How should researchers optimize airflow rates and sampling durations when using this compound for VOC collection?
Optimal parameters depend on volatility ranges:
- For medium-to-low volatility compounds (C6–C16), use airflow rates ≤1.5 L/min and sampling periods ≤24 hours to prevent sorbent overloading .
- Higher volatility compounds (e.g., chlorinated methanes) require reduced flow rates (e.g., 0.5 L/min) to mitigate breakthrough, necessitating pilot trials for calibration .
Q. What steps are necessary to validate this compound-based methods for regulatory compliance (e.g., EPA TO-1)?
Key steps include:
- Blank correction: Analyze pristine this compound to identify inherent contaminants (e.g., methylene chloride, naphthalene) and exclude them during data processing .
- Recovery testing: Spike known VOC concentrations onto sorbent tubes and measure extraction efficiency via thermal desorption-GC/MS .
- Precision assessment: Replicate analyses to determine intra-/inter-day variability, ensuring RSD <15% for regulatory acceptance .
Advanced Research Questions
Q. How can contradictions in analyte recovery rates between studies using this compound be resolved?
Discrepancies often arise from methodological variations:
- Storage conditions : DEHA degradation occurs if extracts are stored prior to GC/MS injection; immediate analysis is recommended .
- Desorption protocols : Incomplete thermal desorption (e.g., insufficient heating rates) reduces recovery. Precondition sorbent tubes at 300°C for 30 minutes to minimize artifacts .
- Sorbent aging : Replace this compound after 50 uses to maintain consistent adsorption capacity .
Q. What advanced techniques improve the sensitivity of this compound for trace-level VOC analysis in complex matrices (e.g., breath, wastewater)?
- Cryofocusing : Trap desorbed VOCs at -50°C before GC injection to narrow analyte bands and enhance detection limits .
- SPME coupling : Use Carboxen/PDMS fibers to preconcentrate headspace volatiles from this compound, enabling pg/L detection of diclofenac in wastewater .
- High-resolution MS : Pair with GC/Q-TOF to resolve co-eluting peaks in breath biomarkers (e.g., gastric cancer signatures) .
Q. Why does this compound outperform DNPH methods for higher aldehyde quantification in indoor air studies?
this compound with thermal desorption-GC/MS captures a broader volatility range (C3–C16) and avoids derivatization losses inherent in DNPH methods. For hexanal, DNPH underestimates concentrations by 30–40% due to incomplete reaction kinetics, whereas this compound provides accurate partitioning coefficients .
Methodological Challenges & Solutions
Q. How can researchers address background contamination in this compound during long-term monitoring?
- Preconditioning : Bake sorbent tubes at 300°C under inert gas flow (He/N2) for 2 hours before deployment .
- Batch-specific blanks : Analyze blanks from the same this compound lot to identify process-related contaminants (e.g., BHT additives) .
- Library matching : Use NIST spectral libraries to differentiate environmental VOCs from sorbent artifacts .
Q. What are the limitations of this compound in analyzing polar or highly volatile VOCs, and how can they be mitigated?
- Polar compounds : this compound has low affinity for alcohols or ketones; combine with Carbopack X to enhance retention .
- High volatility : Use multi-sorbent tubes (e.g., Tenax GR + Carbograph 5TD) to prevent breakthrough of compounds like ethanol .
Emerging Applications
Q. Can this compound be integrated with machine learning for real-time VOC source apportionment?
Yes. Pair this compound-thermal desorption with proton-transfer-reaction MS (PTR-MS) for continuous monitoring. Apply PCA or neural networks to deconvolute emission sources (e.g., building materials vs. occupant activities) using retention indices and m/z patterns .
Q. How does this compound enable novel insights into microbial VOC profiles (e.g., Brucella abortus detection in bison)?
this compound traps trace microbial metabolites (e.g., sulfonic acids) from breath or tissue samples. Coupled with GC×GC-TOF MS, it discriminates pathogen-specific VOCs from host background, achieving 90% specificity in seropositive bison .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
